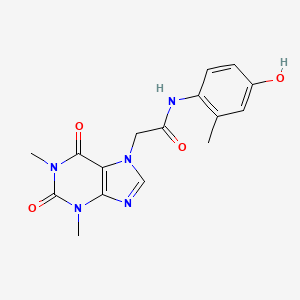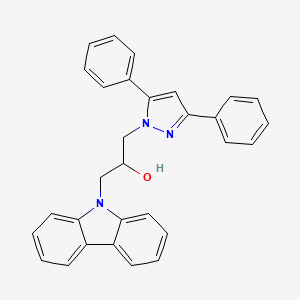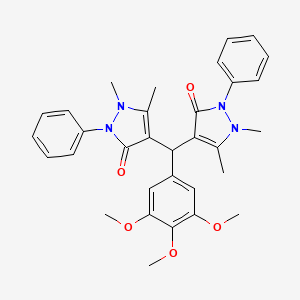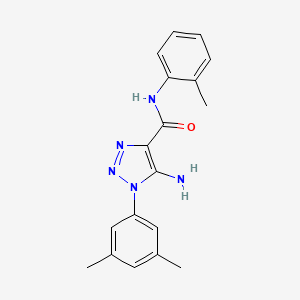
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide
説明
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.12805404 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective and MAO-B Inhibitory Activities
This compound, along with its derivatives, has been studied for its potential neuroprotective effects and Monoamine Oxidase-B (MAO-B) inhibitory activities. A particular derivative, identified as 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, was highlighted for its promising profile in both neuroprotection and MAO-B inhibition. This makes it a potential candidate for further in vivo evaluations in neurodegenerative disorders or conditions involving MAO-B (Mitkov et al., 2022).
A2B Adenosine Receptor Antagonism
Another derivative of the compound, MRE 2029-F20, has been identified as a selective antagonist ligand for the A2B adenosine receptors. This property is significant in pharmacological research, particularly in the study of receptor functions and potential therapeutic applications in conditions influenced by A2B receptors (Baraldi et al., 2004).
Radiopharmaceutical Synthesis
Compounds related to this chemical structure have been used in the synthesis of radiopharmaceuticals. For instance, derivatives of this compound have been developed for high specific activity studies in the field of herbicide and safener metabolism and mode of action (Latli & Casida, 1995).
Development of Analgesic and Antipyretic Agents
A green chemistry approach has been employed to synthesize potential analgesic and antipyretic compounds using derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. This research contributes to the development of environmentally friendly pharmaceuticals (Reddy et al., 2014).
Anticancer Activity
New derivatives of this compound have been synthesized and evaluated for their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. Thisresearch indicates potential in the development of new anticancer drugs based on the purine-based structure of these compounds (Sultani et al., 2017).
Serotonin and Dopamine Receptor Affinity
Studies on N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione have revealed their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research is significant for understanding the structural features responsible for receptor affinity and could guide the development of new compounds targeting these receptors for various therapeutic applications (Żmudzki et al., 2015).
Synthesis of Silylated Derivatives
The synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, which include interactions with methyl(organyl)dichlorosilanes, have been explored. These studies contribute to the field of organometallic chemistry and the development of new silaheterocyclic compounds (Lazareva et al., 2017).
特性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-hydroxy-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-6-10(22)4-5-11(9)18-12(23)7-21-8-17-14-13(21)15(24)20(3)16(25)19(14)2/h4-6,8,22H,7H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRGGWMBPVJSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methylsulfanylphenyl)methyl]-4-phenylpiperazine](/img/structure/B4938972.png)

![3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4938991.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4939003.png)
![(4Z)-4-[[3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B4939017.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4939025.png)
![ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4939027.png)

![ethyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}butanoate](/img/structure/B4939034.png)


![11,11-DIMETHYL-8-(4-METHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B4939058.png)
![(4-Chlorophenyl)[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanone](/img/structure/B4939063.png)
